molecular formula C21H22BrNO4 B2972083 (Z)-2-(5-bromo-2-methoxybenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 929397-76-2

(Z)-2-(5-bromo-2-methoxybenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2972083
CAS No.: 929397-76-2
M. Wt: 432.314
InChI Key: JGPLJNQJINRBGQ-ODLFYWEKSA-N
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Description

This compound is a benzofuran-3(2H)-one derivative featuring a brominated and methoxy-substituted benzylidene group at position 2, a diethylamino-methyl substituent at position 7, and a hydroxyl group at position 4. The (Z)-configuration indicates the spatial arrangement of the benzylidene moiety relative to the ketone oxygen. Bromine and methoxy groups often enhance lipophilicity and binding affinity, while the diethylamino-methyl group may improve solubility and membrane permeability .

Properties

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO4/c1-4-23(5-2)12-16-17(24)8-7-15-20(25)19(27-21(15)16)11-13-10-14(22)6-9-18(13)26-3/h6-11,24H,4-5,12H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPLJNQJINRBGQ-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)Br)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)Br)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(5-bromo-2-methoxybenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex derivative of benzofuran, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C16H18BrO4C_{16}H_{18}BrO_4, with a molecular weight of approximately 364.22 g/mol. The structure consists of a benzofuran core substituted with a bromo group, a methoxy group, and a diethylamino group, which contribute to its biological properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of benzofuran derivatives. For instance, compounds similar to the one discussed have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. In particular, one study reported that certain benzofuran derivatives reduced these cytokines by up to 93.8% and 98%, respectively . The mechanism involves suppression of the NF-κB pathway, which plays a critical role in inflammation.

2. Antioxidant Properties

Benzofuran derivatives are also noted for their antioxidant activity. They can scavenge free radicals and reduce oxidative stress markers in various cellular models. This property is crucial in preventing cellular damage linked to chronic diseases such as cancer and neurodegenerative disorders.

3. Anticancer Activity

The compound has shown promise in anticancer research. Studies on related benzofuran derivatives indicate selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers . The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.

4. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of benzofuran derivatives have revealed activity against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentrations (MIC) suggest that these compounds could be developed into new antimicrobial agents.

5. Neuroprotective Effects

Given its structural characteristics, there is potential for neuroprotective effects against conditions like Alzheimer’s disease. Compounds with similar scaffolds have been reported to inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission in the brain .

Case Studies

  • Anti-inflammatory Study : A derivative demonstrated a significant reduction in inflammatory markers in murine macrophage cells after treatment with the compound at varying concentrations.
  • Cytotoxicity Assay : A colorimetric assay using WST-1 reagent indicated that the compound exhibited selective toxicity towards cancer cells compared to normal cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Screening : Compounds were tested against Bacillus subtilis and Escherichia coli, revealing selective antibacterial activity with lower MIC values against Gram-positive bacteria .

Data Tables

Biological ActivityObserved EffectReference
Anti-inflammatoryReduced TNF-α by 93.8%
AntioxidantScavenged free radicals
AnticancerCytotoxic to MCF-7 cells
AntimicrobialActive against Gram-positive bacteria

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their biological activities are summarized below:

Compound Name / ID Substituents Biological Activity Key Differences from Target Compound References
Derivative 5 () 5-Bromo, 7-[2-(diethylamino)ethoxy], 6-methoxy Cytotoxic, antifungal Ethoxy linker in diethylamino group; methoxy at C6
Compound 6s () 3,4-Dihydroxybenzylidene, 5,6-dihydroxy Not explicitly stated (likely antioxidant) Multiple hydroxyls; no bromine or diethylamino
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one () 4-Methoxybenzylidene, 7-methyl, 6-hydroxy Medicinal use (unspecified) Methyl at C7; no bromine or diethylamino
Compound 2-Chlorobenzylidene, bis(2-methoxyethyl)amino-methyl Not reported Chlorine substituent; bulkier amino group
Key Observations:
  • Bromine and Cytotoxicity: Brominated benzofurans (e.g., ) exhibit cytotoxic activity against cancer cell lines, but bromination may reduce cytotoxicity compared to non-brominated precursors .
  • Amino Substituents: The diethylamino-methyl group in the target compound likely enhances solubility compared to analogs with methoxyethyl or hydroxyl groups (e.g., vs. ). Ethoxy linkers (as in Derivative 5) may improve spatial flexibility for target interactions .
  • Hydroxyl vs. Methoxy groups balance lipophilicity and stability .

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